Anti-methyl pyruvate phenyl-hydrazone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl (2E)-2-(phenylhydrazinylidene)propanoate |
InChI |
InChI=1S/C10H12N2O2/c1-8(10(13)14-2)11-12-9-6-4-3-5-7-9/h3-7,12H,1-2H3/b11-8+ |
InChI Key |
JWJHXDFCGDENHL-DHZHZOJOSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=O)OC |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Anti Methyl Pyruvate Phenyl Hydrazone and Its Analogues
Direct Condensation Reactions for Anti-methyl Pyruvate (B1213749) Phenyl-hydrazone Formation
Direct condensation is a common method for the synthesis of phenylhydrazones. This reaction typically involves the condensation of an aldehyde or ketone with a hydrazine (B178648). nih.gov In the case of anti-methyl pyruvate phenyl-hydrazone, this would involve the reaction of methyl pyruvate with phenylhydrazine (B124118).
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, reaction time, and the nature of the catalyst. For instance, in the synthesis of related phenylhydrazone derivatives, reactions are often carried out at elevated temperatures, such as 60°C, for several hours to ensure the reaction goes to completion. nih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov
One study on the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one provides a relevant example of reaction condition optimization that can be extrapolated. The researchers systematically varied the solvent, temperature, and catalyst to find the optimal conditions for their synthesis.
Table 1: Optimization of Reaction Conditions for a Condensation Reaction
| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |
| 1 | Ethanol (B145695) | Reflux | None | 45 |
| 2 | Methanol (B129727) | Reflux | None | 40 |
| 3 | Acetic Acid | 100 | None | 70 |
| 4 | Ethanol | Reflux | Acetic Acid | 85 |
| 5 | Toluene | Reflux | p-TSA | 92 |
This table is illustrative and based on general optimization strategies for similar condensation reactions.
The choice of solvent and catalyst plays a pivotal role in the efficiency of condensation reactions. Solvents can influence the solubility of reactants and intermediates, as well as the reaction rate. In many hydrazone syntheses, polar protic solvents like ethanol and methanol are commonly used. nih.govmdpi.com
Catalysts are often employed to accelerate the reaction. Acid catalysts, such as acetic acid or p-toluenesulfonic acid (p-TSA), are frequently used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine. nih.gov For example, the synthesis of certain phenylhydrazone derivatives is catalyzed by a few drops of acetic acid in anhydrous ethanol. nih.gov In some cases, the acid can also serve as the solvent medium. google.com
Japp-Klingemann Reaction in the Synthesis of Methyl Pyruvate Phenylhydrazones
The Japp-Klingemann reaction is a versatile and widely used method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgnumberanalytics.com This reaction is particularly useful for producing arylhydrazones, which are key intermediates in various synthetic pathways. numberanalytics.com
The mechanism of the Japp-Klingemann reaction begins with the deprotonation of the β-keto-ester to form an enolate anion. wikipedia.org This enolate then acts as a nucleophile, attacking the aryl diazonium salt to form an azo compound. wikipedia.org This azo intermediate is often unstable and undergoes hydrolysis to form a tetrahedral intermediate. wikipedia.org This intermediate subsequently decomposes, typically with the loss of a carboxylic acid group, to yield the final hydrazone product after a hydrogen exchange. wikipedia.org In some instances, the azo intermediate has been isolated, providing evidence for this mechanistic pathway. wikipedia.org
A notable application of this reaction has been observed in the biosynthesis of tasikamides, where a Japp-Klingemann-type coupling occurs in vivo between an aryl diazonium species and a β-keto aldehyde-containing cyclic peptide precursor. nih.gov
Regioselectivity in the Japp-Klingemann reaction can be a critical factor, especially when using unsymmetrical β-dicarbonyl compounds. The reaction conditions, including pH and temperature, can influence which acyl group is cleaved, thereby determining the final hydrazone product. For instance, conventional Japp-Klingemann conditions with sodium acetate (B1210297) can sometimes lead to stable azo compounds instead of the desired hydrazones, and adjusting the temperature or pH may result in side products. researchgate.net
In an early investigation of the reaction, it was discovered that coupling benzenediazonium (B1195382) chloride with ethyl-2-methylacetoacetate resulted in the phenylhydrazone of ethyl pyruvate, indicating the displacement of the acetyl group. organicreactions.org However, if the substituted acetoacetic ester was first saponified, the carboxylic function was lost instead, yielding the phenylhydrazone of biacetyl. organicreactions.org This highlights the tunability of the reaction's outcome based on the substrate and conditions.
Table 2: Influence of Substrate on Japp-Klingemann Product
| Starting Material | Reaction Conditions | Major Product |
| Ethyl-2-methylacetoacetate | Coupling with benzenediazonium chloride | Phenylhydrazone of ethyl pyruvate |
| Saponified ethyl-2-methylacetoacetate | Coupling with benzenediazonium chloride | Phenylhydrazone of biacetyl |
Advanced Synthetic Routes for Pyruvate Phenylhydrazone Derivatives
Beyond the classical methods, advanced synthetic strategies are continuously being developed to access pyruvate phenylhydrazone derivatives and related compounds with greater efficiency and structural diversity. These routes often involve multi-component reactions or novel catalytic systems.
For example, one-pot procedures that combine the Japp-Klingemann reaction with a subsequent cyclization step have been developed for the synthesis of 1-arylindazoles. researchgate.net Similarly, pyrazole (B372694) derivatives can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govmdpi.com Nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine and ethyl acetoacetate, offering high yields and short reaction times. nih.gov
Electrochemical methods also present a modern approach. The synthesis of pyrazolines and pyrazoles can be achieved via a [3+2] dipolar cycloaddition, where a nitrile imine is generated in situ from a hydrazone. uni-mainz.de Optimization of such electrochemical reactions involves screening various parameters, including electrode material, solvent, and stirring speed, to maximize the yield of the desired cycloadduct. uni-mainz.de
Another advanced route involves the use of stable arenediazonium tosylates in a modified Japp-Klingemann reaction, which offers operational simplicity and allows for the combination of azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner. researchgate.net
Electrochemical Synthesis Approaches for Hydrazones
Electrosynthesis has emerged as a powerful and environmentally friendly tool for organic transformations, including the synthesis and functionalization of hydrazones. beilstein-journals.orgnih.gov This methodology leverages electrical current to drive oxidative processes, often eliminating the need for harsh chemical oxidants and operating under mild reaction conditions. beilstein-journals.orgresearchgate.net
Electrochemical methods provide an efficient route for creating functionalized hydrazones. The direct electrochemical C(sp²)–H functionalization of aldehyde-derived N,N-disubstituted hydrazones is a notable example, offering a tool for accessing diverse hydrazone structures. beilstein-journals.org Furthermore, electrosynthesis can be employed to generate diazo compounds from hydrazones with yields reported as high as 99%. researchgate.net This transformation is highly electron-efficient and simple to execute. The process can be carried out in a commercially available undivided cell using reusable carbon-based electrodes, highlighting its practicality and sustainability. researchgate.net
The versatility of electrosynthesis extends to the use of sulfonyl hydrazides as radical precursors. nih.govacs.org These stable and easy-to-handle compounds can be activated at an anode to participate in a variety of synthetic transformations, including the formation of C–S, C–C, and C–N bonds. nih.gov For instance, the electrochemical oxysulfonylation of alkynes and alkenes using sulfonyl hydrazides has been developed to synthesize β-keto sulfones. acs.org These approaches underscore the potential of electrosynthesis as a green and efficient alternative for generating hydrazone derivatives and related compounds.
Palladium-Catalyzed Approaches to Arylhydrazones
Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen (C–N) bonds, providing a highly effective method for the synthesis of N-arylhydrazones. acs.org This approach is particularly valuable for creating substrates for subsequent reactions, such as the well-known Fischer indole (B1671886) synthesis. organic-chemistry.org
A seminal strategy involves the palladium-catalyzed coupling of hydrazones with aryl halides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The Buchwald-Hartwig amination protocol, a cornerstone of modern organic synthesis, has been successfully adapted for this purpose, enabling the preparation of N-aryl benzophenone (B1666685) hydrazones which can then be transformed into other desired hydrazones. acs.orgorganic-chemistry.org
Significant advancements in this area include the development of ligand-free palladium-catalyzed systems. These reactions can proceed efficiently without the need for expensive and complex external ligands, simplifying the reaction setup and purification. organic-chemistry.org For example, a cross-coupling of tosylhydrazones with aryl and heteroaryl halides using a palladium catalyst like Pd(PPh₃)₂Cl₂ has been shown to be effective. organic-chemistry.org These methods exhibit excellent selectivity and are compatible with a wide array of sensitive functional groups, including hydroxyl, amine, nitrile, and chloro groups. organic-chemistry.orgnih.gov
The versatility of palladium catalysis is further demonstrated in one-pot tandem reactions, where a ketone can be converted in situ to its corresponding hydrazone and subsequently coupled with an aryl halide to yield a substituted olefin, streamlining the synthetic process. organic-chemistry.org
| Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Tosylhydrazones + Aryl/Heteroaryl Halides | Pd(PPh₃)₂Cl₂ / t-BuOLi | Ligand-free; compatible with sensitive functional groups; enables one-pot tandem reactions. | organic-chemistry.org |
| Benzophenone Hydrazone + Aryl Halides | Palladium Catalyst (e.g., PdCl₂(L9)·CH₂Cl₂) | Central to preparing N-aryl benzophenone hydrazones for further transformations like Fischer indolization. | acs.orgorganic-chemistry.org |
| Hydrazines + Allyl Alcohols/Aldehydes | Palladium Catalyst | Allylation of hydrazines to form allylhydrazones with good to excellent yields and high regioselectivity. | nih.gov |
| N-Tosylhydrazones + Benzyl Halides | Palladium Catalyst | Coupling reaction to form di- and trisubstituted olefins with high yields and stereoselectivity. | acs.org |
Synthesis of Structural Analogues of this compound for Research Purposes
The synthesis of structural analogues is crucial for studying structure-activity relationships and developing new compounds with tailored properties. For this compound, this can be achieved by modifying either the carbonyl-derived portion or the phenylhydrazine moiety.
Incorporation of Varied Carbonyl Moieties
The foundational method for synthesizing hydrazones is the condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone). beilstein-journals.orgnih.gov By systematically varying the carbonyl precursor, a diverse library of structural analogues of this compound can be generated. The core pyruvic acid scaffold can be replaced with other keto acids, simple ketones, or aldehydes to probe the influence of this part of the molecule on its properties.
Research has demonstrated the synthesis of hydrazones from a wide array of carbonyl precursors. For example, substituted acetophenones like 2,6-dihydroxyacetophenone have been used to create phenylhydrazone intermediates for further functionalization. nih.gov Similarly, more complex carbonyl compounds such as 4-acetyl and 4-benzoyl pyrazolones react with phenylhydrazine to yield the corresponding bioactive pyrazolone (B3327878) phenylhydrazones. researchgate.netmdpi.com In a novel approach, methyl pyruvate oxime has been developed as a versatile carbonyl synthon for the synthesis of various derivatives, showcasing innovative ways to introduce and modify the carbonyl-derived fragment. nih.gov The choice of carbonyl compound directly dictates the structure of the resulting hydrazone, allowing for precise structural modifications.
| Carbonyl Precursor | Hydrazine Partner | Resulting Hydrazone Type | Reference |
|---|---|---|---|
| 2,6-Hydroxyacetophenone | Phenylhydrazine | Substituted Acetophenone Phenylhydrazone | nih.gov |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Phenylhydrazine | Pyrazolone Phenylhydrazone | researchgate.netmdpi.com |
| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Phenylhydrazine | Pyrazolone Phenylhydrazone | mdpi.com |
| Pyruvic Acid | Protonated Pyrazines | Acetylpyrazine (via electrochemical acetylation) | xmu.edu.cn |
Phenyl Ring Substituent Effects on Synthesis Efficiency
The electronic nature of substituents on the phenyl ring of the phenylhydrazine precursor can significantly impact the efficiency and outcome of hydrazone synthesis. These substituents modulate the nucleophilicity of the hydrazine nitrogen atoms and can influence the stability of intermediates and products.
Studies have shown that the presence of electron-withdrawing or electron-donating groups on the aromatic ring affects reaction yields and even reaction feasibility. In a copper-catalyzed intramolecular N-arylation to form indazoles from arylhydrazones, substrates with electron-donating groups (e.g., 4-methyl, 4-methoxy) on the phenyl ring were found to be inefficient, leading to low or no yield of the desired product. nih.gov In contrast, arylhydrazones substituted with halogens (electron-withdrawing groups) were converted to the corresponding products in moderate yields. nih.gov
In the synthesis of fungicidal phenylhydrazone derivatives, it was observed that the presence of electron-withdrawing groups on the phenyl ring was generally preferable. nih.gov Specifically, a halogen substituent at the para-position was found to be more beneficial than at other positions. nih.gov The electronic effects of substituents also influence the physical properties of the resulting hydrazones, such as the strength of intramolecular hydrogen bonds and pKa values, which can be critical for their application as molecular switches. researchgate.netnih.gov These findings indicate that careful selection of substituents on the phenylhydrazine starting material is a key parameter for optimizing the synthesis of target hydrazone analogues.
| Substituent Type | Position | Observed Effect on Synthesis/Properties | Reference |
|---|---|---|---|
| Electron-donating (e.g., -OCH₃, -CH₃) | para | Inefficient conversion in copper-catalyzed intramolecular N-arylation, leading to low or no yield. | nih.gov |
| Electron-withdrawing (Halogens) | para, meta | Moderate yields (23–53%) in copper-catalyzed intramolecular N-arylation. | nih.gov |
| Electron-withdrawing (Halogens) | para | Considered beneficial for the antifungal activity of the resulting phenylhydrazone derivatives. | nih.gov |
| General Substituents | para | Affects the strength of the N−H···N hydrogen bond and the pKa of the hydrazone. | researchgate.net |
Stereochemical Aspects and Conformational Analysis of Anti Methyl Pyruvate Phenyl Hydrazone
E/Z Isomerism in Anti-methyl Pyruvate (B1213749) Phenylhydrazone and Related Compounds
The presence of a carbon-nitrogen double bond (C=N) in methyl pyruvate phenylhydrazone gives rise to geometric isomerism, specifically E/Z isomerism. studymind.co.uk This isomerism stems from the restricted rotation around the C=N bond, leading to two distinct spatial arrangements of the substituents attached to the double-bonded atoms. The designations E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) are assigned based on the Cahn-Ingold-Prelog priority rules applied to the substituents on each atom of the double bond.
In the case of methyl pyruvate phenylhydrazone, the two isomers are often referred to as the syn and anti forms. Historically, two isomeric forms of methyl pyruvate phenylhydrazone have been isolated: a yellow form and a colorless modification. sci-hub.se These correspond to the syn and anti isomers, respectively, which can be correlated to the Z and E configurations.
Factors Influencing Stereoisomer Formation (e.g., Intramolecular Hydrogen Bonding)
A primary factor governing the formation and stability of a particular stereoisomer of methyl pyruvate phenylhydrazone is the potential for intramolecular hydrogen bonding. In the Z (or syn) isomer, the arrangement of the ester carbonyl group and the N-H of the hydrazone moiety allows for the formation of a stable six-membered ring through an intramolecular hydrogen bond. oup.comnih.gov This interaction significantly stabilizes the Z isomer over the E isomer, where such an intramolecular hydrogen bond is sterically impossible.
Spectroscopic evidence, particularly from IR and NMR studies, supports the presence of this intramolecular hydrogen bonding in the Z-isomer of related ethyl pyruvate phenylhydrazones. oup.com This stabilization is a key determinant in the stereochemical outcome of the synthesis of these compounds. The formation of intramolecular hydrogen bonds is a recognized strategy for stabilizing specific conformers in various molecular systems. rsc.orgresearchgate.netmdpi.commdpi-res.com
Stereoselective Synthesis Strategies for Desired Isomers
The selective synthesis of a desired stereoisomer of methyl pyruvate phenylhydrazone is crucial for its application in subsequent reactions where stereochemistry is critical. The synthesis of two distinct isomers, a yellow form (m.p. 56-58°C) and a colorless form (m.p. 94-95°C), has been reported, corresponding to the syn and anti isomers, respectively. sci-hub.se
The formation of these isomers can be influenced by the reaction conditions. For instance, methylation of pyruvic acid phenylhydrazone with diazomethane (B1218177) can yield both the syn and anti methyl esters. sci-hub.se Furthermore, it has been demonstrated that the syn-isomer can be converted into the more stable anti-isomer through recrystallization from water containing a trace of alkali or by treatment with dilute mineral acid or chloroform (B151607) in the cold. sci-hub.se This suggests that under thermodynamic control, the anti-isomer is favored, while the syn-isomer might be formed under kinetic control.
Syn/Anti Configurations in Pyruvate Phenylhydrazone Structures
The terms syn and anti are commonly used to describe the stereochemistry of hydrazones and related compounds. In the context of pyruvate phenylhydrazones, these descriptors refer to the relative orientation of the higher priority groups on the carbon and nitrogen atoms of the C=N double bond. The syn configuration corresponds to the Z isomer, where the phenylamino (B1219803) group and the methyl group are on the same side of the C=N bond. Conversely, the anti configuration corresponds to the E isomer, with these groups on opposite sides.
The interconversion between syn and anti isomers is possible, often catalyzed by acid or base, and proceeds through an addition-elimination mechanism. rsc.org The relative stability of these isomers is a critical factor in their isolation and reactivity.
Conformational Analysis and Stability of Rotamers
| Isomer Designation | Alternative Designation | Key Structural Feature | Reported Melting Point (°C) | Stabilizing Factors |
|---|---|---|---|---|
| syn | Z | Phenylamino and methyl groups on the same side of the C=N bond | 56-58 (yellow form) | Intramolecular hydrogen bonding |
| anti | E | Phenylamino and methyl groups on opposite sides of the C=N bond | 94-95 (colorless form) | Thermodynamically more stable in the absence of intramolecular hydrogen bonding |
Impact of Stereochemistry on Molecular Interactions and Reactivity
The stereochemistry of methyl pyruvate phenylhydrazone has a profound impact on its molecular interactions and subsequent chemical reactivity. The presence or absence of the intramolecular hydrogen bond in the syn and anti isomers, respectively, alters the molecule's polarity and its ability to engage in intermolecular interactions.
A prime example of the influence of stereochemistry on reactivity is the Fischer indole (B1671886) synthesis, a classic reaction for the formation of indoles from phenylhydrazones. alfa-chemistry.comthermofisher.comwikipedia.org The mechanism of this reaction involves a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone. The conformation of the starting phenylhydrazone, dictated by its syn or anti configuration and the rotational conformers, can significantly affect the ease of formation of the necessary transition state for this rearrangement.
For instance, in the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone, the conformation of the phenylhydrazone was found to influence the cyclization pathway, leading to abnormal products. nih.gov This highlights that the spatial arrangement of the atoms, dictated by the stereochemistry, is a critical factor in determining the outcome of the reaction. The ability of one isomer to form intramolecular hydrogen bonds can lock it into a specific conformation, potentially favoring or disfavoring the desired reaction pathway.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Anti Methyl Pyruvate Phenyl Hydrazone Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the types of protons and carbons present in anti-methyl pyruvate (B1213749) phenyl-hydrazone. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its local electronic environment.
In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear as multiplets in the aromatic region, typically between 6.8 and 8.4 ppm. The N-H proton, being attached to an electronegative nitrogen and involved in the hydrazone linkage, is characteristically deshielded and appears as a broad singlet in the downfield region, often around 9.5 to 12.2 ppm. The protons of the two methyl groups appear as sharp singlets in the aliphatic region. The methyl group attached to the imine carbon (C=N) resonates at approximately 1.9-2.1 ppm, while the methyl ester protons are found at a chemical shift of about 3.8-3.9 ppm.
The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring typically resonate between 115 and 148 ppm. The imine carbon (C=N) and the ester carbonyl carbon (C=O) are significantly deshielded, with their signals appearing far downfield. The C=N carbon signal is generally found in the 137-148 ppm range, while the ester C=O carbon is observed at approximately 165-168 ppm. mdpi.com The methyl carbons appear in the upfield region, with the pyruvoyl methyl carbon at around 14-16 ppm and the ester methyl carbon at approximately 52-55 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Anti-methyl Pyruvate Phenyl-hydrazone
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl Protons | ¹H | 6.8 - 8.4 | Multiplet |
| Hydrazone Proton | ¹H | 9.5 - 12.2 | Broad Singlet |
| Ester Methyl Protons | ¹H | 3.8 - 3.9 | Singlet |
| Pyruvoyl Methyl Protons | ¹H | 1.9 - 2.1 | Singlet |
| Phenyl Carbons | ¹³C | 115 - 148 | Multiple Signals |
| Imine Carbon (C=N) | ¹³C | 137 - 148 | Single Signal |
| Ester Carbonyl Carbon (C=O) | ¹³C | 165 - 168 | Single Signal |
| Ester Methyl Carbon | ¹³C | 52 - 55 | Single Signal |
| Pyruvoyl Methyl Carbon | ¹³C | 14 - 16 | Single Signal |
COSY reveals proton-proton (¹H-¹H) coupling networks, which in this case would primarily confirm the couplings between the protons on the aromatic ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon. For example, it would link the methyl proton signals to their corresponding methyl carbon signals.
HMBC is crucial for identifying longer-range connectivity (typically over two to three bonds). It would show correlations between the pyruvoyl methyl protons and both the imine carbon and the ester carbonyl carbon. Similarly, the N-H proton would show a correlation to the imine carbon and nearby carbons on the phenyl ring.
The assignment of the anti (or E) stereochemistry around the C=N double bond is accomplished using through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). For the anti isomer, a NOESY experiment would show a spatial correlation between the N-H proton and the protons of the pyruvoyl methyl group. Conversely, a lack of correlation between the ortho-protons of the phenyl ring and the pyruvoyl methyl group would further support the anti configuration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.
HRMS is utilized to determine the elemental composition of a molecule with extremely high accuracy. researcher.life For this compound (C₁₀H₁₂N₂O₂), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated. An HRMS instrument can measure this mass to within a few parts per million, allowing for the confident determination of the molecular formula and distinguishing it from other compounds with the same nominal mass. This technique is invaluable for confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺ or [M+H]⁺) which is then subjected to collision-induced dissociation (CID) to induce fragmentation. nih.govresearchgate.net The resulting fragment ions are analyzed to provide a fragmentation pattern that acts as a structural fingerprint for the molecule.
For this compound, the molecular ion is energetically unstable and will break apart into smaller, more stable pieces. chemguide.co.uk The fragmentation pattern can be predicted based on the known stability of ions and radicals. Common fragmentation pathways would include:
Cleavage of the ester group, leading to the loss of a methoxy (B1213986) radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH).
Decarboxylation, resulting in the loss of carbon dioxide (CO₂).
Cleavage of the N-N bond, a characteristic fragmentation for hydrazones.
Fragmentation of the phenyl ring.
The analysis of these specific fragmentation pathways provides robust confirmation of the proposed molecular structure. slideshare.net
Table 2: Predicted MS/MS Fragmentation for this compound ([C₁₀H₁₂N₂O₂]⁺•)
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Neutral Loss | Predicted Fragment (m/z) |
| 192.09 | [M - •OCH₃]⁺ | Loss of methoxy radical | 161.07 |
| 192.09 | [M - •COOCH₃]⁺ | Loss of carbomethoxy radical | 133.08 |
| 192.09 | [C₆H₅N₂]⁺ | Cleavage of N-C bond | 105.04 |
| 192.09 | [C₆H₅NH]⁺ | Phenylamino (B1219803) cation | 92.05 |
| 192.09 | [C₆H₅]⁺ | Phenyl cation | 77.04 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. ponder.ing The frequencies at which a molecule absorbs radiation are characteristic of the types of bonds and functional groups present. oregonstate.edu It is a rapid and effective method for identifying the key functional groups in this compound. nih.gov
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretch: A moderate to sharp absorption band in the region of 3180-3500 cm⁻¹ corresponds to the N-H stretching vibration of the hydrazone group. researchgate.net
C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretches of the methyl groups. ponder.ing
C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹. ponder.ingmasterorganicchemistry.com
C=N Stretch: The imine C=N double bond of the hydrazone will show a medium intensity absorption in the 1590-1690 cm⁻¹ region. researchgate.net
C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as multiple bands of variable intensity in the 1400-1600 cm⁻¹ range. libretexts.org
The presence of these distinct absorption bands in the IR spectrum provides strong evidence for the presence of the phenyl, hydrazone, and methyl ester functional groups within the molecule.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydrazone (N-H) | Stretch | 3180 - 3500 | Medium, Sharp |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 2970 | Medium |
| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |
| Imine (C=N) | Stretch | 1590 - 1690 | Medium |
| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium to Weak |
X-ray Crystallography for Solid-State Structure Determination of Pyruvate Phenylhydrazones
The analysis of ethyl pyruvate-2-methyl-4-chloro-phenylhydrazone revealed an orthorhombic crystal system, belonging to the space group Cmca. epfl.ch The unit cell parameters were determined to be a = 6.99 Å, b = 23.75 Å, and c = 17.05 Å, with eight molecules per unit cell. epfl.ch Such data are fundamental in defining the crystal lattice and the spatial arrangement of the molecules within it. The molecule itself was found to be planar, with the exception of the hydrogen atoms of the methyl and ethyl groups. epfl.ch This planarity is a key feature influencing the packing of the molecules in the crystal. The structural elucidation is typically achieved by direct methods from X-ray diffraction data, followed by refinement to a final R-index, which indicates the agreement between the crystallographic model and the experimental data. epfl.ch
Below is a representative table of crystallographic data for a pyruvate phenylhydrazone derivative, illustrating the type of information obtained from X-ray diffraction studies.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmca |
| a (Å) | 6.99(4) |
| b (Å) | 23.75(6) |
| c (Å) | 17.05(6) |
| V (ų) | 2834.6 |
| Z | 8 |
| R-index | 0.052 |
| Reference | epfl.ch |
The manner in which molecules are arranged in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. These interactions dictate the physical properties of the solid, such as melting point and solubility. In the case of pyruvate phenylhydrazones, the crystal structure is primarily stabilized by van der Waals forces. epfl.ch These are weak, non-directional forces that arise from temporary fluctuations in electron density.
In addition to van der Waals interactions, other non-covalent forces can play a significant role in the supramolecular architecture of phenylhydrazones. Hydrogen bonding is a particularly important directional interaction. The N-H group of the hydrazone moiety can act as a hydrogen bond donor, while the carbonyl oxygen of the pyruvate group and the nitrogen atoms can act as acceptors. This can lead to the formation of intricate one-, two-, or three-dimensional networks. For instance, in some substituted phenylhydrazones, short intramolecular N-H···O hydrogen bonds are observed, which influence the conformation of the molecule.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable tools for the separation, purification, and assessment of the purity of organic compounds like this compound. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation and quantification of components in a mixture. For pyruvate phenylhydrazones, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) bonded to silica), and the mobile phase is a polar solvent mixture.
A typical HPLC method for a phenylhydrazone derivative would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. silicycle.com The components of the sample are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. The elution is often performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition). Detection is commonly achieved using a UV-Vis detector, as the phenylhydrazone moiety possesses a strong chromophore that absorbs UV radiation at a specific wavelength. silicycle.com The retention time of the compound is a characteristic parameter under a given set of conditions and can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.
The table below outlines a representative set of HPLC conditions for the analysis of a phenylhydrazone derivative.
| Parameter | Condition |
| Column | Luna 5µ C18 (250 x 4.80 mm) |
| Mobile Phase | Acetonitrile : Water (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 237 nm |
| Retention Time | 7.3 min |
| Reference | silicycle.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds, and checking the purity of a sample. For this compound, TLC is typically performed on a plate coated with a thin layer of silica (B1680970) gel, which acts as the stationary phase.
A small amount of the sample, dissolved in a volatile solvent, is spotted onto the baseline of the TLC plate. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is a single solvent or a mixture of solvents. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Visualization of the separated spots can be achieved in several ways. If the compound is colored, it can be seen directly. For colorless compounds, which is often the case for phenylhydrazones, the plate can be viewed under UV light (typically at 254 nm), where UV-active compounds appear as dark spots on a fluorescent background. Alternatively, the plate can be stained with a visualizing agent. Common stains for phenylhydrazones include 2,4-dinitrophenylhydrazine (B122626) (which reacts with carbonyl compounds), p-anisaldehyde, or potassium permanganate (B83412), which produce colored spots upon heating.
The following table provides examples of solvent systems and visualization methods used in the TLC of phenylhydrazone-related compounds.
| Stationary Phase | Mobile Phase (Eluent) System | Visualization Method |
| Silica Gel GF254 | Petroleum ether : Diethyl ether (6:1 v/v) | UV light (254 nm) |
| Silica Gel | Toluene | 2,4-Dinitrophenylhydrazine (yellow-red spots) |
| Silica Gel | Ethyl acetate (B1210297) : Hexane mixtures | p-Anisaldehyde stain with heating (various colors) |
| Silica Gel | Chloroform (B151607) : Methanol mixtures | Potassium permanganate stain (brown spots) |
Computational Insights into this compound: A Molecular Modeling Perspective
A deep dive into the computational chemistry and molecular modeling studies of this compound reveals significant insights into its electronic structure, conformational behavior, and potential as a bioactive molecule. Advanced computational techniques are paving the way for a more nuanced understanding of this and related compounds, guiding further research and development.
Enzyme Inhibition Mechanisms and Molecular Interactions of Pyruvate Phenylhydrazone Derivatives
Monoamine Oxidase (MAO) Inhibition by Phenylhydrazones
Monoamine oxidases (MAOs) are flavoenzymes, existing as two isoforms (MAO-A and MAO-B), that are crucial for the oxidative deamination of neurotransmitters. nih.govpsychscenehub.comkhanacademy.org Phenylhydrazone and related hydrazine (B178648) derivatives represent a significant class of MAO inhibitors. nih.govnih.gov
Mechanistic Pathways of MAO-A and MAO-B Inhibition
The fundamental mechanism of MAO action involves the oxidation of amine substrates, which is coupled to the reduction of a flavin adenine (B156593) dinucleotide (FAD) cofactor. psychscenehub.comst-andrews.ac.uk Inhibition of this process by hydrazine derivatives like phenylhydrazine (B124118) is an irreversible, time-dependent process that ultimately prevents the breakdown of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and noradrenaline. nih.govnih.govyoutube.com
The two MAO isoforms exhibit different substrate specificities. MAO-A preferentially metabolizes serotonin and noradrenaline, making its inhibitors effective antidepressants. nih.govnih.gov In contrast, MAO-B shows higher affinity for substrates like benzylamine (B48309) and phenylethylamine, and its inhibition is a key strategy in managing Parkinson's disease to prevent dopamine degradation. nih.govkhanacademy.orgresearchgate.net
The inhibitory pathway for hydrazines involves the enzyme itself catalyzing the oxidation of the inhibitor. researchgate.netnih.gov This process converts the hydrazine into a highly reactive diazene (B1210634) (diimide) intermediate. nih.govmdpi.com This intermediate is central to the subsequent irreversible inactivation of the enzyme. researchgate.net Molecular oxygen is a required component for these inhibition reactions. nih.govnih.gov
Covalent FAD Modification and Radical Formation
The irreversible nature of inhibition by many phenylhydrazone precursors, such as phenelzine, stems from the formation of a stable, covalent bond with the FAD cofactor of the enzyme. nih.govst-andrews.ac.uknih.gov The reactive diazene intermediate, generated through enzymatic oxidation, is prone to reacting with molecular oxygen. nih.govmdpi.com
This reaction is proposed to form an arylalkyl radical, molecular nitrogen (N₂), and a superoxide (B77818) anion. nih.gov The highly reactive arylalkyl radical then attacks the flavin moiety of the FAD cofactor. nih.govmdpi.com Structural and mass spectral analyses confirm that this alkylation primarily occurs at the N(5) position of the flavin's isoalloxazine ring, resulting in the formation of a stable flavin-inhibitor adduct. st-andrews.ac.ukresearchgate.netnih.govnih.gov This covalent modification effectively and permanently inactivates the enzyme, as new enzyme synthesis is required to restore activity. nih.govmdpi.com While the FAD is the main site of alkylation, some non-specific reactions with the enzyme protein can also occur. nih.govresearchgate.net
Binding Site Analysis and Enzyme Kinetics
The active sites of MAO-A and MAO-B, while sharing a hydrophobic nature, differ in shape and volume, which accounts for their distinct substrate and inhibitor selectivities. nih.govmdpi.com The active site of MAO-B features a narrow hydrophobic entrance channel leading to an "aromatic cage" formed by the FAD cofactor and key tyrosine residues (Tyr398 and Tyr435). khanacademy.orgmdpi.com This cage orients the substrate for reaction. khanacademy.org MAO-A has a larger active site cavity without the same constriction, allowing it to accommodate bulkier molecules. mdpi.com
Kinetic studies, often utilizing Lineweaver-Burk plots, have shown that various hydrazone derivatives can act as competitive inhibitors, meaning they bind to the active site and compete with the natural substrate. nih.govacs.org The initial reversible binding (defined by the inhibition constant, Kᵢ) is a critical determinant of an inhibitor's selectivity for MAO-A versus MAO-B. nih.govmdpi.com
Three-dimensional structures of MAO-B inhibited by phenylethylhydrazine and benzylhydrazine (B1204620) show that the alkyl group is covalently attached to the N(5) position of the flavin ring, confirming the mechanism of irreversible inhibition. nih.gov
Laccase Inhibition by Hydrazide-Hydrazones
Laccases are copper-containing oxidase enzymes that catalyze the oxidation of various phenolic and non-phenolic compounds. researchgate.netmdpi.com Hydrazide-hydrazone derivatives have been identified as potent inhibitors of these enzymes, particularly those from phytopathogenic fungi. nih.govmdpi.comresearchgate.net
Competitive, Non-Competitive, and Uncompetitive Inhibition Modes
Hydrazide-hydrazones exhibit a range of inhibition mechanisms against laccase, including competitive, non-competitive, and uncompetitive modes. nih.govresearchgate.net The specific mode of inhibition is largely dictated by the molecular structure of the inhibitor. mdpi.comresearchgate.net
Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. Many hydrazide-hydrazones with a "slim" molecular shape, such as those derived from salicylic (B10762653) aldehyde, act as competitive inhibitors. nih.govresearchgate.net
Non-Competitive Inhibition: This occurs when the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. Some 4-hydroxybenzhydrazide (B196067) (4-HBAH) derivatives with larger substituents, like a 3-tert-butyl-5-methyl-2-hydroxy-benzylidene unit, have been shown to act as non-competitive inhibitors. mdpi.comresearchgate.netresearchgate.net
Uncompetitive Inhibition: Here, the inhibitor binds only to the enzyme-substrate complex. This mode has been observed for hydrazide-hydrazones with particularly bulky groups, such as a 3,5-di-tert-butyl-salicylidene unit. nih.govresearchgate.netresearchgate.net
The following table summarizes the inhibition kinetics for selected hydrazide-hydrazone derivatives against laccase from Trametes versicolor.
| Compound Derivative | Inhibition Mode | Inhibition Constant (Kᵢ) in µM | Reference |
|---|---|---|---|
| Slim Salicylic Aldehyde Derivatives | Competitive | 24.0–26.4 | nih.gov |
| 3,5-di-tert-butyl-salicylidene Derivative | Uncompetitive | 17.9 | nih.govresearchgate.net |
| 3-tert-butyl-5-methyl-2-hydroxy-benzylidene Derivative | Non-competitive | 32.0 | mdpi.comresearchgate.net |
Structural Determinants for Laccase Binding
A slim molecular framework, particularly from a salicylic aldehyde unit, plays a crucial role in stabilizing the inhibitor molecule within the substrate-binding pocket of the enzyme, often leading to competitive inhibition. mdpi.comresearchgate.netnih.gov These units can form specific interactions with amino acid residues in the enzyme's active site cavity. nih.gov For instance, molecular docking studies suggest that the hydroxyl group of some ligands can form persistent hydrogen bonds with the Nε atom of the His-458 residue in the laccase active site. scispace.com
Conversely, the introduction of bulky substituents, such as tert-butyl or phenyl groups, near the hydroxyl group of the salicylic aldehyde fragment can hinder binding directly within the active site. mdpi.comresearchgate.netresearchgate.net This steric hindrance often leads to non-competitive or uncompetitive inhibition, where the molecule binds to an allosteric site or the enzyme-substrate complex instead. researchgate.netresearchgate.net The presence of electron-rich arene units in the hydrazide-hydrazone structure can also serve as a "decoy substrate," contributing to their inhibitory potential. nih.govdntb.gov.ua
Inhibition of Other Enzymes by Pyruvate (B1213749) Phenylhydrazone Derivatives
Pyruvate phenylhydrazone derivatives have been investigated for their inhibitory effects on a variety of enzymes beyond their primary targets. These studies reveal a broader spectrum of bioactivity, suggesting their potential as scaffolds for the development of inhibitors for diverse enzymatic systems.
Anticholinesterase Activity
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov
A study investigating a series of fifteen hydrazone derivatives demonstrated their potential to inhibit both AChE and BChE. The inhibitory activities were measured spectrophotometrically using the Ellman method and expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). While none of the tested hydrazone compounds showed exceptionally potent activity compared to the standard inhibitor galantamine, the results indicate that the hydrazone scaffold can interact with the active sites of these enzymes. The varying levels of inhibition among the different derivatives suggest that the nature and position of substituents on the aromatic rings play a significant role in determining the inhibitory potency. researchgate.net
Table 1: Anticholinesterase Activity of Hydrazone Derivatives
| Compound Code | Ar Structure | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|---|
| 1 | Phenyl | >100 | >100 |
| 2 | 4-Nitrophenyl | 76.24±1.03 | 34.19±0.55 |
| 3 | 4-Chlorophenyl | 88.16±0.94 | 49.31±0.72 |
| 4 | 4-Bromophenyl | 69.42±0.88 | 55.17±0.49 |
| 5 | 4-Fluorophenyl | 92.14±0.49 | 61.29±0.81 |
| 6 | 4-Hydroxyphenyl | 31.55±0.71 | 29.42±0.63 |
| 7 | 4-Methoxyphenyl | >100 | >100 |
| 8 | 4-Methylphenyl | 49.17±0.59 | 38.82±0.91 |
| 9 | 2-Nitrophenyl | >100 | >100 |
| 10 | 2-Chlorophenyl | >100 | 89.14±1.12 |
| 11 | 2-Hydroxyphenyl | 66.21±0.83 | 44.18±0.57 |
| 12 | 2,4-Dichlorophenyl | >100 | >100 |
| 13 | 2,5-Dichlorophenyl | >100 | 77.39±1.09 |
| 14 | 2-Hydroxy-3-methoxyphenyl | 58.12±0.69 | 33.71±0.48 |
| 15 | 1-Naphthyl | 71.18±0.92 | 51.22±0.77 |
| Galantamine | Standard | 4.12±0.11 | 15.29±0.24 |
Data sourced from a study on hydrazone derivatives. researchgate.net
Tyrosinase and Urease Inhibition
Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis and is also responsible for the undesirable browning of fruits and vegetables. nih.govmdpi.com Its inhibitors are of great interest in the cosmetic, food, and medicinal industries. nih.gov Several hydrazone derivatives have shown significant tyrosinase inhibitory activity when compared to the standard inhibitor, kojic acid. researchgate.net The most potent compounds identified in a screening study were those with specific substitutions on the phenyl ring, such as 4-chloro, 4-nitro, and 4-bromo groups. researchgate.net This indicates that electron-withdrawing groups at the para position of the phenyl ring may enhance the interaction with the enzyme's active site. researchgate.net
Table 2: Tyrosinase Inhibitory Activity of Hydrazone Derivatives
| Compound Code | Ar Structure | Tyrosinase IC₅₀ (µM) |
|---|---|---|
| 2 | 4-Nitrophenyl | 20.12±0.33 |
| 3 | 4-Chlorophenyl | 12.20±0.44 |
| 4 | 4-Bromophenyl | 14.76±0.90 |
| 5 | 4-Fluorophenyl | 18.39±0.87 |
| 15 | 1-Naphthyl | 16.28±0.41 |
| Kojic Acid | Standard | 25.14±0.29 |
Table includes the five most active compounds from the study compared to the standard. Data sourced from a study on hydrazone derivatives. researchgate.net
Urease Inhibition:researchgate.netresearchgate.netTable 3: Urease Inhibitory Activity of Hydrazone Derivatives
| Compound Code | Ar Structure | Urease IC₅₀ (µM) |
|---|---|---|
| 6 | 4-Hydroxyphenyl | 19.20±0.48 |
| 14 | 2-Hydroxy-3-methoxyphenyl | 22.62±0.38 |
| Thiourea | Standard | 23.08±0.19 |
Data sourced from a study on hydrazone derivatives. researchgate.net
Ribonucleotide Reductase and Isocitrate Lyase (ICL) Inhibition
Based on available scientific literature, no studies have been found that specifically investigate the inhibition of ribonucleotide reductase or isocitrate lyase (ICL) by anti-methyl pyruvate phenyl-hydrazone or its close derivatives. While inhibitors of these enzymes are of significant therapeutic interest, particularly for cancer and infectious diseases like tuberculosis, the research has focused on other chemical classes. nih.govnih.gov For instance, ICL inhibitors are often structural analogs of its substrates, such as 3-bromopyruvic acid and itaconic acid. nih.gov
Protein-Ligand Binding Studies with Pyruvate Phenylhydrazone Analogues
Understanding the interaction between a ligand and its protein target at a molecular level is fundamental for drug design and mechanistic studies. Techniques that elucidate these binding events are crucial for validating potential inhibitors and guiding their optimization.
Fluorescence Competitive Binding Assays
Fluorescence competitive binding assays are a powerful and widely used method to study the binding affinity of ligands to proteins. researchgate.netnih.gov The principle of this assay involves a fluorescent probe that is known to bind to the target protein at a specific site. When the probe binds to the protein, its fluorescence properties (such as intensity or polarization) change.
The assay is performed by titrating a solution containing the protein and the fluorescent probe with a competing, non-fluorescent ligand (the compound being tested). As the test compound binds to the protein, it displaces the fluorescent probe from the binding site, leading to a reversal of the initial fluorescence change. researchgate.net By measuring the fluorescence intensity at various concentrations of the competitor, a binding curve can be generated. From this curve, the dissociation constant (Kd) or the inhibitory constant (Ki) of the test compound can be calculated, providing a quantitative measure of its binding affinity for the protein. researchgate.net
While this technique is broadly applicable to studying protein-ligand interactions, specific studies employing fluorescence competitive binding assays to investigate the binding of this compound or its analogues to their enzymatic targets were not identified in the reviewed literature.
Structure Activity Relationship Sar Studies of Anti Methyl Pyruvate Phenyl Hydrazone Derivatives in Biological Systems
Influence of Substituents on the Phenyl Ring on Biological Activity
The nature and position of substituents on the phenyl ring of hydrazone derivatives play a pivotal role in determining their biological activity. Variations in these substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
The electronic properties of substituents on the phenyl ring are a key determinant of the biological activity of hydrazone derivatives. The presence of either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the molecule's potency.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), chloro (-Cl), and fluoro (-F) are common EWGs studied in this context. Generally, the presence of highly electronegative substituents on the phenyl ring has been shown to enhance biological activity. For instance, compounds with chloro and fluoro substituents at the para-position of the phenyl ring exhibit good activity compared to those with these atoms at the ortho or meta positions. researchgate.net One study found that an acylhydrazone with a para-nitro group (-NO2) on the benzene (B151609) ring demonstrated good antimicrobial activity against Escherichia coli. mdpi.com
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) can also positively influence biological activity, often through different mechanisms. For example, a compound featuring a methoxy group exhibited potent inhibition of enzymes like acetylcholinesterase and β-glucosidase. researchgate.net The presence of hydroxyl groups, particularly polyhydroxyl substitutions, on the aromatic rings of hydrazones has been linked to significant tyrosinase and cholinesterase inhibition, as well as high antioxidant activity. bohrium.com
Table 1: Effect of Phenyl Ring Substituents on Biological Activity
| Substituent Group | Position | Observed Effect on Activity | Example Activity |
|---|---|---|---|
| -Cl, -F | para | Enhanced activity | Antibacterial researchgate.net |
| -NO2 | para | Good activity | Antimicrobial (E. coli) mdpi.com |
| -OCH3 | Not specified | Potent inhibition | Enzyme Inhibition (Acetylcholinesterase, β-glucosidase) researchgate.net |
| -OH (polyhydroxyl) | Not specified | Significant inhibition | Enzyme Inhibition (Tyrosinase, Cholinesterase) bohrium.com |
The position of a substituent on the phenyl ring can be as crucial as its electronic nature. Isomers with the same substituent at different positions (ortho, meta, para) often exhibit varied biological activities.
Studies have consistently shown that the para-position is often favored for enhanced activity, particularly for electronegative substituents. For example, chloro and fluoro substituents at the para-position of the phenyl ring result in better activity compared to their ortho or meta counterparts. researchgate.net This suggests that the spatial arrangement and the ability of the substituent to engage in specific interactions (like hydrogen bonding or hydrophobic interactions) within the active site of a biological target are critical. researchgate.net
In some cases, the ortho-position can be beneficial. For instance, the presence of a COOH group at the ortho-position relative to the imine substituent can lead to the formation of an intramolecular hydrogen bond with the C=N nitrogen atom, which can stabilize the molecule's conformation and influence its activity. mdpi.com
Role of the Hydrazone Linker in Molecular Recognition
The hydrazone linker (-NH-N=C-), which connects the phenyl ring to the pyruvate (B1213749) moiety, is a critical structural feature that significantly influences the biological profile of these compounds. nih.gov This linker is not merely a spacer but an active participant in molecular recognition and binding to biological targets.
The hydrazone moiety possesses a C=N double bond, which introduces the possibility of geometric isomerism (syn and anti, or E/Z). This geometric arrangement can play a vital role in the bioactivity of acylhydrazones, making the selective synthesis of a specific isomer an important goal in drug development. researchgate.net The atoms within the hydrazone linker, particularly the two interlinked nitrogen atoms, are nucleophilic, while the carbon atom has both electrophilic and nucleophilic character. This unique electronic distribution allows the linker to participate in various non-covalent interactions. epstem.net
Furthermore, the hydrazone linker can be designed to be cleavable under specific physiological conditions. For example, acid-cleavable hydrazone linkers are engineered to be stable at the neutral pH of the bloodstream but hydrolyze and release a payload in the acidic environment of endosomes and lysosomes within cells. nih.gov This property is particularly valuable in the design of targeted drug delivery systems like antibody-drug conjugates (ADCs). axispharm.com The rate of this hydrolysis can be tuned by altering the electron-withdrawing properties of the substituents on the molecule. axispharm.com
Modulations at the Pyruvate Moiety and their Impact on Activity
Modifications to the pyruvate portion of the molecule can also significantly impact biological activity. While less frequently explored in the available literature compared to the phenyl ring, changes to the methyl and carboxylate groups of the pyruvate moiety can alter the compound's size, shape, and polarity, thereby affecting its ability to bind to target enzymes or receptors.
For instance, replacing the methyl group with larger or more complex substituents could introduce steric hindrance or new binding interactions. Altering the ester group (e.g., from a methyl ester to an ethyl or other ester) could change the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. These modifications would need to be systematically evaluated to determine their effect on specific biological activities.
SAR Studies for Specific Biological Activities (e.g., Antifungal, Antimicrobial, Antioxidant)
SAR studies are instrumental in optimizing hydrazone derivatives for specific biological applications. By correlating structural features with activity, researchers can design more potent and selective agents. Hydrazone derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govresearchgate.net
Antifungal and Antimicrobial Activity: The antimicrobial activity of hydrazones is well-documented. nih.govmdpi.com SAR studies have revealed that the presence of certain substituents is key to enhancing this activity. For example, some isonicotinic acid hydrazide-hydrazones displayed very strong activity against Gram-positive bacteria, with MIC values ranging from 1.95 to 7.81 μg/mL. nih.gov Another study found that certain derivatives were significantly more active than the reference drug nitrofurantoin (B1679001) against specific bacterial strains. mdpi.com The introduction of a sulfur-containing thiophene (B33073) group has also been associated with strong antioxidant and anticancer activities. researchgate.net
Antioxidant Activity: The antioxidant potential of hydrazone derivatives is often linked to the presence of phenolic hydroxyl groups. Compounds with two or three hydroxyl groups attached to the aldehyde ring have shown significantly greater inhibition of tyrosinase and higher antioxidant activity compared to those with only one hydroxyl group. bohrium.com This suggests that the ability to donate hydrogen atoms or chelate metal ions is a key mechanism for their antioxidant effects.
Table 2: SAR for Specific Biological Activities of Hydrazone Derivatives
| Biological Activity | Key Structural Feature/Substituent | Observed Effect |
|---|---|---|
| Antimicrobial (Gram-positive bacteria) | Isonicotinic acid hydrazide-hydrazone scaffold | Very strong activity (MIC = 1.95–7.81 μg/mL) nih.gov |
| Antioxidant | Sulfur-containing thiophene group | Strong activity researchgate.net |
| Antioxidant | Polyhydroxyl groups on the aromatic ring | High activity bohrium.com |
A primary mechanism by which hydrazone derivatives exert their biological effects is through the inhibition of specific enzymes. impactfactor.org Molecular docking and kinetic studies are often employed to understand how these compounds interact with the active sites of enzymes. researchgate.netscilit.com
For instance, in the context of monoamine oxidase (MAO) inhibition, certain 1-substituted-2-phenylhydrazone derivatives were found to be highly potent and selective inhibitors of hMAO-A. nih.gov The most active compound in one study was 216-fold more active than the reference drug moclobemide. nih.gov Docking studies revealed strong interactions between the inhibitor and the active site of the hMAO-A enzyme. nih.gov
Similarly, studies on laccase inhibitors showed that a slim salicylic (B10762653) aldehyde framework was crucial for stabilizing the molecule near the substrate docking site of the enzyme. mdpi.com The presence of bulky substituents like tert-butyl groups favored strong interactions with the substrate-binding pocket. mdpi.com These findings highlight the importance of shape complementarity and specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, in achieving potent enzyme inhibition. researchgate.net
Molecular Basis for Antioxidant Scavenging Mechanism
The antioxidant activity of anti-methyl pyruvate phenyl-hydrazone and its derivatives is rooted in their molecular structure, which allows them to neutralize free radicals through several key mechanisms. The core structure, featuring a phenyl-hydrazone moiety, provides the necessary components for radical scavenging, and modifications to this structure can significantly influence the potency and specific mechanism of antioxidant action. The primary mechanisms involved are Hydrogen Atom Transfer (HAT), Single-Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov
Studies on related phenylhydrazone derivatives have elucidated the importance of specific structural features in enhancing antioxidant activity. For instance, the presence of electron-donating groups on the phenyl ring can increase the ease with which the hydrogen atom is donated, thus boosting the radical scavenging potential. Conversely, electron-withdrawing groups may diminish this activity.
Furthermore, intramolecular hydrogen bonding can play a significant role in the antioxidant mechanism. In some derivatives, such as certain 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones, a short intramolecular hydrogen bond between a hydrazine (B178648) hydrogen and a nearby oxygen atom has been observed. researchgate.net This interaction can influence the bond dissociation energy of the N-H bond, potentially facilitating the hydrogen atom transfer to a free radical.
Research into various hydrazone derivatives has provided insights into their radical scavenging capabilities, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant efficacy.
Table 1: Antioxidant Activity of Selected Phenylhydrazone Derivatives
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| 4-propyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazone (Prmpp-Ph) | 175.66 | researchgate.net |
The molecular structure of these compounds allows them to act as antioxidants through mechanisms that involve the donation of a hydrogen atom or an electron to neutralize free radicals. The stability of the resulting antioxidant radical is a key factor in its efficacy, and this is largely determined by the electronic properties and stereochemistry of the molecule.
Applications of Pyruvate Phenylhydrazone in Synthetic Chemistry
Use as Intermediates in Heterocyclic Compound Synthesis
Anti-methyl pyruvate (B1213749) phenylhydrazone serves as a key precursor in the synthesis of various heterocyclic compounds, which are integral to the development of pharmaceuticals and other biologically active molecules.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and widely used method for synthesizing indoles, which are prevalent structural motifs in many natural products and medicinal compounds. alfa-chemistry.comthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, such as anti-methyl pyruvate phenylhydrazone. alfa-chemistry.com
The general mechanism begins with the formation of the phenylhydrazone from phenylhydrazine (B124118) and a carbonyl compound, in this case, methyl pyruvate. alfa-chemistry.com This intermediate then undergoes tautomerization to an enamine, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the indole ring. byjus.com When anti-methyl pyruvate phenylhydrazone is used as the starting material, the resulting product is a 2-indolecarboxylic acid derivative. alfa-chemistry.com The reaction can be influenced by the nature of the acid catalyst, with both Brønsted and Lewis acids being commonly employed. thermofisher.com
| Catalyst Type | Examples | Typical Reaction Conditions |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA) | Heating in a suitable solvent |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Heating in a suitable solvent |
Research has shown that the substituents on the phenyl ring of the phenylhydrazone can significantly impact the course of the Fischer indole synthesis. For instance, the presence of a methoxy (B1213986) group can lead to the formation of unexpected products due to cyclization occurring on the side of the substituent. nih.gov
Cinnoline (B1195905) Derivative Synthesis
Anti-methyl pyruvate phenylhydrazone is also a valuable intermediate in the synthesis of cinnoline derivatives. Cinnolines are nitrogen-containing heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. researchgate.net
One synthetic route involves the reductive cyclization of hydrazones derived from the condensation of 2-nitrophenylhydrazine (B1229437) derivatives with methyl pyruvate. researchgate.net The resulting (Z)-2-nitrophenylhydrazones can then be subjected to reductive cyclization to yield the corresponding cinnoline derivatives. The stereochemistry of the hydrazone, in this case, the (Z)-isomer which corresponds to the anti-configuration with respect to the larger groups, is crucial for the subsequent cyclization step. researchgate.net
Pyrazole (B372694) Derivative Synthesis
Pyrazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities. nih.govmdpi.com Anti-methyl pyruvate phenylhydrazone can be utilized in the synthesis of various pyrazole derivatives.
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com In the context of anti-methyl pyruvate phenylhydrazone, it can react with various reagents to form substituted pyrazoles. For example, the reaction of hydrazones with acetylenic esters can lead to the formation of pyrazoles. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on both the hydrazone and the reacting partner. mdpi.com
Derivatization Agents in Analytical Chemistry for Enhanced Detection
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, often to enhance its detectability. Anti-methyl pyruvate phenylhydrazone and related phenylhydrazine compounds are employed as derivatizing agents, particularly for compounds that lack a chromophore or are difficult to ionize.
Carbohydrate Derivatization for Mass Spectrometry and Ultraviolet Detection
Carbohydrates often lack strong chromophores, making their detection by UV-Vis spectrophotometry challenging. Derivatization with phenylhydrazine or its derivatives introduces a phenyl group, which is UV-active, thereby significantly enhancing their detectability in High-Performance Liquid Chromatography (HPLC) with UV detection. nih.gov
Furthermore, this derivatization enhances the sensitivity of carbohydrate detection in mass spectrometry (MS). The phenylhydrazone derivatives of carbohydrates show improved ionization efficiency, leading to stronger signals in techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.gov This allows for the analysis of smaller quantities of carbohydrates and provides valuable structural information through tandem mass spectrometry (MS/MS) experiments. nih.gov
| Analytical Technique | Advantage of Derivatization | Detection Method |
|---|---|---|
| HPLC | Introduction of a UV-active chromophore | Ultraviolet (UV) Detection |
| Mass Spectrometry (MS) | Enhanced ionization efficiency | ESI, MALDI |
Metal Complex Formation for Spectrophotometric Analysis
Phenylhydrazones, including anti-methyl pyruvate phenylhydrazone, can act as ligands to form colored complexes with various metal ions. asianpubs.orgresearchgate.net This property is exploited for the spectrophotometric determination of these metal ions. The formation of a stable, colored complex allows for the quantitative analysis of the metal ion by measuring the absorbance of the solution at a specific wavelength. asianpubs.org
These hydrazone ligands are often bidentate or tridentate, coordinating to the metal ion through nitrogen and oxygen atoms. niscpr.res.in The stoichiometry of the metal-ligand complex can vary, with common ratios being 1:1, 1:2, or 1:3 (metal:ligand). asianpubs.org The stability and molar absorptivity of the resulting complex are key factors in the sensitivity and accuracy of the analytical method.
Conjugation Chemistry for Bio-molecular Labeling
The synthesis of glycoimmunogens, which are complex molecules designed to elicit a targeted immune response, represents a significant strategy in the development of modern vaccines. nih.govmdpi.com These constructs typically consist of a carbohydrate antigen, often associated with pathogens or tumor cells, covalently attached to a carrier protein. nih.govnih.gov This conjugation enhances the immunogenicity of the carbohydrate, which on its own is often poorly recognized by the immune system. nih.govmdpi.com One effective and widely utilized method for linking these two components is through the formation of a stable hydrazone bond. nih.govwikipedia.org
The chemical entity "anti-methyl pyruvate phenyl-hydrazone," systematically known as (E)-methyl 2-(2-phenylhydrazono)propanoate, serves as a key building block in this context. Its structure features a phenylhydrazone functional group (=N-NH-), which is reactive toward aldehydes and ketones. wikipedia.org The formation of the hydrazone linkage is achieved by reacting a molecule containing a hydrazine or hydrazide group with a carbonyl group (aldehyde or ketone) on the binding partner. axispharm.com In glycoimmunogen synthesis, this can be accomplished by introducing a phenylhydrazone moiety, such as that from this compound, onto one component (e.g., the protein) and an aldehyde group onto the other (e.g., the carbohydrate antigen).
The reaction is a condensation reaction that proceeds under mild, often aqueous, conditions, which is crucial for preserving the delicate structures of the biomolecules involved. axispharm.comnih.gov The hydrazone bond's stability is pH-dependent; it is relatively stable at neutral physiological pH (around 7.4) but can be hydrolyzed under more acidic conditions. wikipedia.org This pH sensitivity is a key feature, making hydrazone linkers valuable not only for stable bioconjugation but also for applications like antibody-drug conjugates where drug release is desired in the acidic environment of cellular lysosomes. wikipedia.org
In the specific context of creating a glycoimmunogen, a carrier protein can be chemically modified to feature accessible aldehyde groups on its surface. The carbohydrate antigen, in turn, would be functionalized with the this compound linker. The reaction between the aldehyde-modified protein and the hydrazone-functionalized carbohydrate yields the final glycoimmunogen, covalently linked by a stable hydrazone bond. This strategy allows for the precise and controlled assembly of these complex vaccine candidates. nih.gov
Research into hydrazone conjugation highlights the importance of reaction conditions, particularly pH, in optimizing the efficiency and stability of the final conjugate. The formation of the hydrazone bond is typically catalyzed by mild acid, with optimal rates often observed in a pH range of approximately 5 to 7. axispharm.comnih.gov
Table 1: Influence of pH on Hydrazone Conjugation Efficiency This table presents representative data illustrating the typical effect of pH on the rate of hydrazone bond formation between a hydrazone-functionalized antigen and an aldehyde-bearing carrier protein under aqueous buffer conditions at room temperature.
| pH of Reaction Buffer | Relative Reaction Rate (%) | Stability of Resulting Bond at Neutral pH |
| 4.0 | 85% | High |
| 5.0 | 98% | High |
| 6.0 | 95% | High |
| 7.0 | 70% | High |
| 8.0 | 45% | Moderate |
The data demonstrates that mildly acidic conditions are most favorable for the rapid and efficient formation of the hydrazone linkage, a critical consideration in the synthesis of well-defined glycoimmunogens. nih.gov
Future Directions and Emerging Research Avenues for Anti Methyl Pyruvate Phenyl Hydrazone
Exploration of Novel Synthetic Pathways for Anti-methyl Pyruvate (B1213749) Phenyl-hydrazone
The conventional synthesis of pyruvate phenyl-hydrazones typically involves a condensation reaction between pyruvic acid and phenylhydrazine (B124118). brainly.com This reaction proceeds through a nucleophilic addition of the phenylhydrazine to the carbonyl group of pyruvic acid, followed by dehydration to form the phenylhydrazone. brainly.com While this method is well-established, future research is directed towards the development of more efficient, sustainable, and versatile synthetic routes.
Novel synthetic pathways being explored aim to improve yield, reduce reaction times, and employ greener reaction conditions. nih.gov One promising approach is the use of catalysts, such as nano-ZnO, which has been shown to be effective in the synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine and ethyl acetoacetate, suggesting its potential applicability to pyruvate phenyl-hydrazone synthesis. nih.gov Microwave-assisted organic synthesis (MAOS) is another avenue that could significantly shorten reaction times and improve yields.
Furthermore, the development of one-pot, multi-component reactions represents a highly efficient strategy. These reactions, where multiple starting materials react in a single vessel to form the desired product, offer advantages in terms of atom economy and reduced waste generation. The synthesis of structurally diverse 2-pyridones using a [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds showcases the potential of such complex transformations. acs.org Exploring similar tandem pathways for the synthesis of anti-methyl pyruvate phenyl-hydrazone and its derivatives could lead to novel and efficient synthetic protocols.
| Synthetic Approach | Potential Advantages | Relevant Research Findings |
| Catalysis | Improved yields, shorter reaction times, milder conditions. | Nano-ZnO has been shown to be an efficient catalyst for the synthesis of related pyrazole (B372694) derivatives. nih.gov |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields. | Widely used in organic synthesis to accelerate reactions. |
| Multi-component Reactions | High atom economy, reduced waste, increased efficiency. | Successful application in the synthesis of complex heterocyclic compounds. acs.org |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Enables continuous production with high reproducibility. |
Advanced Mechanistic Elucidation of Biological Activities
Hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. nih.govnih.govresearchgate.net The biological potential of this compound likely stems from its ability to interact with various biological targets. Future research will focus on elucidating the precise molecular mechanisms underlying these activities.
Advanced techniques such as proteomics, genomics, and metabolomics can be employed to identify the specific cellular pathways and protein targets modulated by this compound. For instance, studies on other hydrazones have implicated the inhibition of enzymes like ribonucleotide reductase as a mechanism for their antitumoral activity. nih.gov Investigating the effect of this compound on key enzymes involved in cellular metabolism, such as pyruvate dehydrogenase kinases (PDKs), could provide valuable insights. nih.govmdpi.comnih.gov PDKs are crucial regulators of glucose metabolism and are considered potential targets for diseases like cancer and diabetes. nih.govmdpi.comnih.gov
Furthermore, understanding the bioactivation of phenylhydrazine derivatives is critical. The metabolic transformation of these compounds can lead to the formation of reactive intermediates that may be responsible for both their therapeutic effects and potential toxicity. researchgate.net Detailed metabolic studies, including in vitro and in vivo models, will be essential to fully characterize the pharmacological profile of this compound.
Rational Design of Next-Generation Pyruvate Phenylhydrazone Analogues
The principles of rational drug design, guided by structure-activity relationship (SAR) studies, will be instrumental in developing next-generation pyruvate phenylhydrazone analogues with enhanced potency and selectivity. nih.govnih.govmdpi.com SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. mdpi.com
For this compound, key areas for structural modification include the phenyl ring, the methyl group, and the hydrazone linker. The introduction of various substituents on the phenyl ring can modulate the compound's electronic and steric properties, influencing its binding affinity to target proteins. frontiersin.org For example, the incorporation of electron-withdrawing or electron-donating groups can alter the pKa of the hydrazone moiety, affecting its pharmacokinetic and pharmacodynamic properties.
Computational modeling and molecular docking studies can be used to predict the binding modes of different analogues to their putative targets, thereby guiding the synthetic efforts towards more promising candidates. mdpi.comresearchgate.net The design of peptidomimetics based on the stereochemical features of endogenous peptides that interact with a target of interest is another sophisticated approach that could be adapted for pyruvate phenylhydrazone analogues. mdpi.com
| Structural Modification | Potential Impact | Rationale |
| Phenyl Ring Substitution | Altered electronic and steric properties, improved binding affinity. | To optimize interactions with the target's binding pocket. |
| Modification of the Methyl Group | Enhanced selectivity, altered metabolic stability. | To probe the importance of this group for activity and metabolism. |
| Hydrazone Linker Modification | Changes in conformational flexibility and hydrogen bonding capacity. | To improve pharmacokinetic properties and target engagement. |
| Bioisosteric Replacement | Improved physicochemical properties and biological activity. | To replace functional groups with others that have similar properties. |
Integration of Artificial Intelligence and Machine Learning in SAR Studies
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and build predictive models. nih.govtudublin.ie For this compound and its analogues, AI and ML can significantly accelerate the SAR optimization cycle.
Quantitative Structure-Activity Relationship (QSAR) modeling, a key application of ML in this context, can establish mathematical relationships between the chemical structures of pyruvate phenylhydrazone derivatives and their biological activities. nih.govtudublin.ie These models can then be used to predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the number of compounds that need to be prepared and tested experimentally. researchgate.net
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing anti-methyl pyruvate phenyl-hydrazone?
this compound is typically synthesized via condensation reactions between phenylhydrazine derivatives and carbonyl compounds. A standard method involves refluxing phenylhydrazine with methyl pyruvate in ethanol (95%) under acidic or neutral conditions for 1–2 hours . Purification may require recrystallization or column chromatography. Key parameters include pH control (to avoid side reactions like over-condensation) and stoichiometric ratios of reactants. Evidence from analogous hydrazone syntheses suggests that temperature (60–80°C) and solvent polarity significantly influence yield .
Q. How can spectroscopic techniques characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming hydrazone formation by identifying the characteristic N–H and C=N signals. Infrared (IR) spectroscopy detects the C=N stretch (~1600 cm⁻¹) and N–H bending (~1500 cm⁻¹). For crystallographic validation, X-ray diffraction (XRD) resolves molecular geometry, including planarity of the hydrazone moiety and substituent orientation . Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to confirm purity .
Advanced Research Questions
Q. How can researchers design experiments to study the role of this compound in mitochondrial uncoupling?
this compound derivatives (e.g., FCCP) are used to uncouple oxidative phosphorylation. A respirometry protocol involves:
- Isolating mitochondria from tissues (e.g., liver or muscle) and permeabilizing with saponin.
- Adding substrates (pyruvate, malate, ADP) to stimulate Complex I/II activity.
- Titrating this compound (e.g., 0.5 µM steps) to measure leak respiration (LEAK) vs. electron transfer system (ETS) capacity.
- Validating membrane integrity with cytochrome c .
Q. What methodologies address contradictions in structure-activity relationships (SAR) for phenylhydrazone derivatives?
Discrepancies in SAR (e.g., variable antioxidant vs. pro-oxidant effects) require:
- Controlled substituent variation : Systematic substitution at the phenyl or pyruvate moiety to isolate electronic (e.g., electron-withdrawing groups) or steric effects .
- Computational modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDE) of N–H bonds, correlating with radical-scavenging activity .
- Meta-analysis : Cross-referencing data from analogous compounds (e.g., salicylaldehyde hydrazones) to identify trends in bioactivity .
Q. How can researchers resolve conflicting data on the antioxidant vs. pro-oxidant behavior of this compound?
Dual behavior often arises from experimental conditions:
- pH-dependent redox switching : At low pH, hydrazones may act as pro-oxidants via Fenton-like reactions. Use buffered systems (pH 7.4) to mimic physiological conditions .
- Dose-response assays : Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) across a concentration gradient.
- Comparative studies : Pair with known antioxidants (e.g., ascorbic acid) to benchmark activity .
Q. What strategies improve the purity and stability of this compound during storage?
- Purification : Use HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) to remove unreacted precursors .
- Stabilization : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Add desiccants (silica gel) to avoid hydrolysis .
- Quality control : Periodic NMR and MS checks to detect decomposition products like phenylhydrazine .
Q. How can isotopic labeling elucidate the metabolic fate of this compound in cellular systems?
- Synthesize ¹³C-labeled methyl pyruvate for tracing via hyperpolarized ¹³C-MRI.
- Incubate labeled compounds with cell cultures (e.g., cancer cells) and monitor real-time pyruvate-to-lactate conversion using dynamic nuclear polarization (DNP) .
- Compare metabolic flux in wild-type vs. MPC1-knockdown models to assess mitochondrial transport .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., control vs. hydrazone-treated).
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., substituent effects, bioactivity) .
Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for target enzymes (e.g., ATP synthase).
- Knockout/knockdown models : Compare enzyme activity in CRISPR-edited cell lines lacking the target protein .
- Off-target screening : Test against structurally related enzymes (e.g., Complex II vs. Complex I) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
